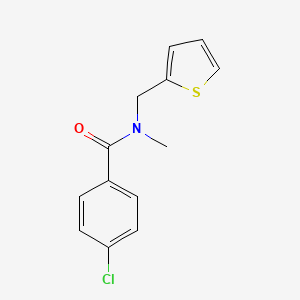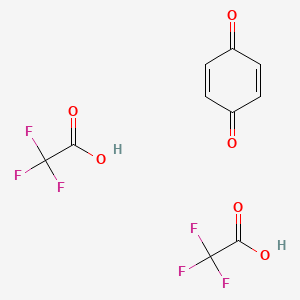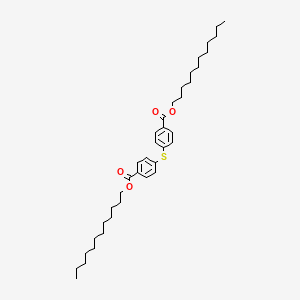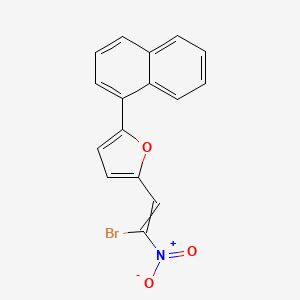
Cycloundeca-2,8-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloundeca-2,8-dien-1-one is a monocyclic sesquiterpene compound with the molecular formula C_15H_22O. It is a highly volatile compound found in the essential oil of certain plants, particularly in the rhizomes of wild ginger, Zingiber zerumbet . This compound is known for its distinctive structure, which includes an 11-membered ring with two double bonds at positions 2 and 8, and a ketone group at position 1.
Méthodes De Préparation
The synthesis of Cycloundeca-2,8-dien-1-one can be achieved through various synthetic routes. One common method involves the cyclization of linear precursors under specific reaction conditions. For instance, the compound can be synthesized by the cyclization of a suitable diene precursor in the presence of a Lewis acid catalyst . Industrial production methods often involve the extraction of the compound from natural sources, such as the essential oil of Zingiber zerumbet .
Analyse Des Réactions Chimiques
Cycloundeca-2,8-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can yield alcohol derivatives. Typical reducing agents used are sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the double bond positions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Cycloundeca-2,8-dien-1-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various complex organic molecules.
Biology: The compound has been studied for its antimicrobial and anti-inflammatory properties.
Medicine: Research has shown potential anticancer effects, making it a candidate for drug development.
Industry: It is used in the production of fragrances and flavors due to its unique aroma.
Mécanisme D'action
The biological effects of Cycloundeca-2,8-dien-1-one are primarily mediated through its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in inflammation and cancer . The compound also modulates the activity of nuclear factor-kappa B (NF-κB), a key regulator of immune response .
Comparaison Avec Des Composés Similaires
Cycloundeca-2,8-dien-1-one is similar to other monocyclic sesquiterpenes such as zerumbone, which also possesses an 11-membered ring with multiple double bonds . this compound is unique due to its specific double bond positions and the presence of a ketone group at position 1. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Similar compounds include:
Propriétés
Numéro CAS |
918410-84-1 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
cycloundeca-2,8-dien-1-one |
InChI |
InChI=1S/C11H16O/c12-11-9-7-5-3-1-2-4-6-8-10-11/h3,5,8,10H,1-2,4,6-7,9H2 |
Clé InChI |
IAZDZGUYCFSWJN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC=CC(=O)CCC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14203808.png)
![3-[4-(Aminomethyl)phenoxy]benzoic acid](/img/structure/B14203812.png)
![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)

![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)

![1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-](/img/structure/B14203843.png)


![tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14203874.png)
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(4-ethylphenyl)urea](/img/structure/B14203886.png)
![2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine](/img/structure/B14203909.png)
![3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol](/img/structure/B14203914.png)
